Aqueous Solubility: Pent-2-yne-1,4-diol Exhibits Approximately 52-Fold Lower Water Solubility than 2-Butyne-1,4-diol
The calculated aqueous solubility of pent-2-yne-1,4-diol is 72 g/L at 25°C , while 2-butyne-1,4-diol is freely soluble at 3,740 g/L under comparable conditions [1]. This represents an approximately 52-fold solubility gap, driven by the additional methyl substituent increasing hydrophobic surface area relative to the hydrogen-bonding capacity of the two hydroxyl groups. For procurement decisions in aqueous electroplating or formulation applications, this difference is decisive: pent-2-yne-1,4-diol will partition differently between the aqueous phase and organic/metal-surface phases compared to the highly water-soluble 2-butyne-1,4-diol, enabling use cases where lower aqueous loading is desired or where controlled phase separation is required.
| Evidence Dimension | Aqueous solubility (g/L at ~25°C) |
|---|---|
| Target Compound Data | 72 g/L (calculated value, ACD/Labs Software V11.02) |
| Comparator Or Baseline | 2-Butyne-1,4-diol: 3,740 g/L (experimental) [1] |
| Quantified Difference | ~52-fold lower solubility for pent-2-yne-1,4-diol relative to 2-butyne-1,4-diol |
| Conditions | Water at 25°C; target value is a calculated estimate (ACD/Labs); comparator value is experimentally determined [1] |
Why This Matters
A 52-fold solubility differential dictates which compound can function effectively in water-lean electroplating baths, biphasic reaction systems, and formulations requiring controlled aqueous partitioning.
- [1] ChemWhat Database. 2-Butyne-1,4-diol (CAS 110-65-6): Solubility 3740 g/L at 20°C. Available at: https://www.chemwhat.fr/2-butyne-1-4-diol-cas-110-65-6 View Source
